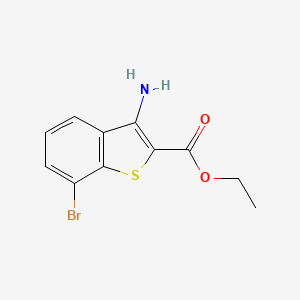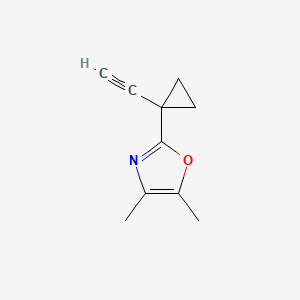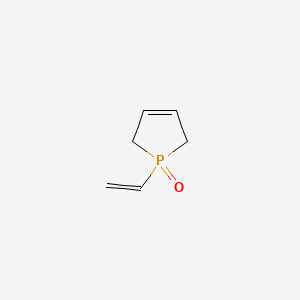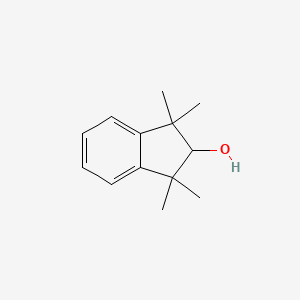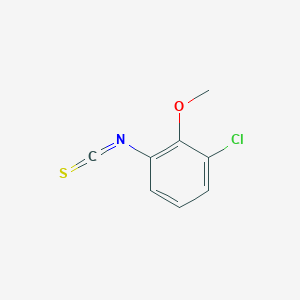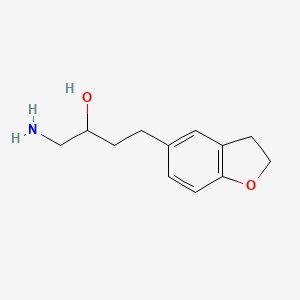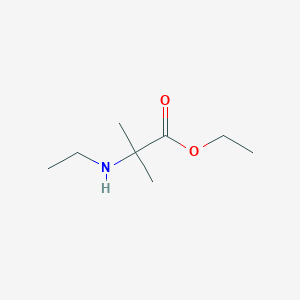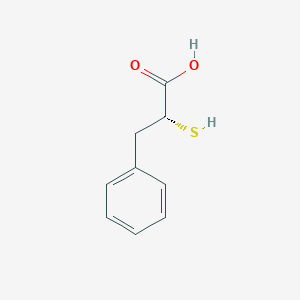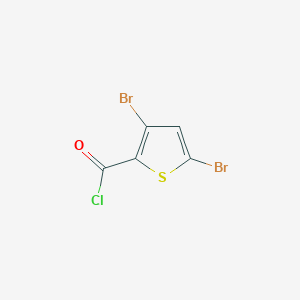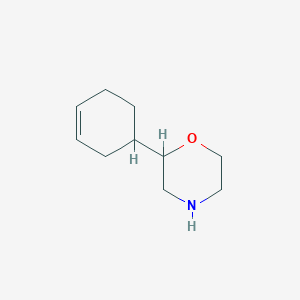
2-(Cyclohex-3-en-1-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohex-3-en-1-yl)morpholine is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.2 g/mol . It is also known by other names such as 4-(1-Cyclohexen-1-yl)morpholine and N-Morpholino-1-cyclohexene . This compound is characterized by a morpholine ring attached to a cyclohexene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Cyclohex-3-en-1-yl)morpholine involves the reaction of cyclohexanone with morpholine in the presence of p-toluenesulfonic acid as a catalyst. The reaction is typically carried out in toluene under reflux conditions, with the removal of water to drive the reaction to completion . The product is then purified by distillation under reduced pressure.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient separation techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-3-en-1-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-(Cyclohex-3-en-1-yl)morpholine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: Used in the production of polymers and as a stabilizer in certain chemical processes
Mechanism of Action
The mechanism of action of 2-(Cyclohex-3-en-1-yl)morpholine involves its interaction with various molecular targets. The morpholine ring can act as a nucleophile, participating in reactions with electrophilic centers. The cyclohexene ring can undergo addition reactions, forming new carbon-carbon bonds . These interactions are crucial in its role as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Morpholino-1-cyclohexene: Similar structure but with different reactivity due to the position of the double bond.
4-(1-Cyclohexen-1-yl)morpholine: Another name for 2-(Cyclohex-3-en-1-yl)morpholine, highlighting its structural similarity.
Uniqueness
This compound is unique due to its combination of a morpholine ring and a cyclohexene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-cyclohex-3-en-1-ylmorpholine |
InChI |
InChI=1S/C10H17NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-2,9-11H,3-8H2 |
InChI Key |
VVEQGRPWCXOMLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)C2CNCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


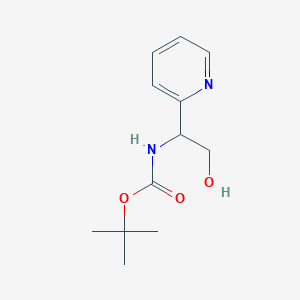
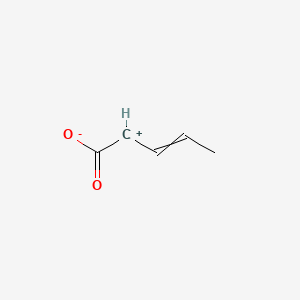
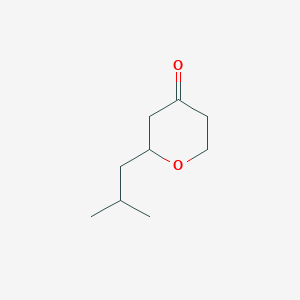
![N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13578037.png)
![5-Chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13578049.png)
